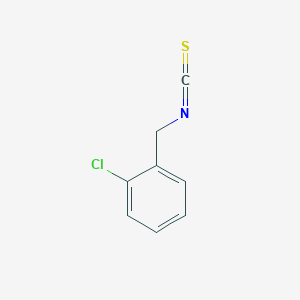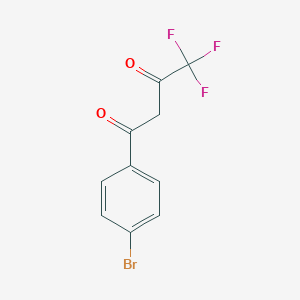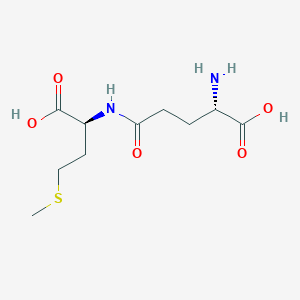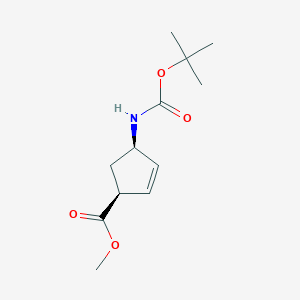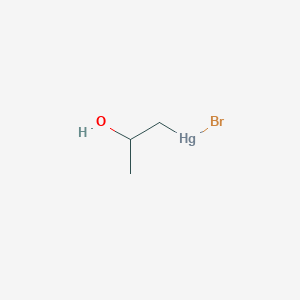
Bromo(2-hydroxypropyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(2-hydroxypropyl)mercury, also known as BHPM, is a chemical compound that has been widely used in scientific research. It is a mercury-containing compound that has been used as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of mercury on living organisms.
作用機序
Bromo(2-hydroxypropyl)mercury exerts its effects by binding to sulfhydryl groups on proteins and enzymes. This can lead to inhibition of enzyme activity and disruption of cellular function. Bromo(2-hydroxypropyl)mercury has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, leading to changes in behavior and cognition.
生化学的および生理学的効果
Bromo(2-hydroxypropyl)mercury has been shown to have a variety of biochemical and physiological effects on living organisms. It has been shown to induce oxidative stress and inflammation, leading to cellular damage and dysfunction. Bromo(2-hydroxypropyl)mercury has also been shown to disrupt the function of the immune system, leading to increased susceptibility to infection. In addition, Bromo(2-hydroxypropyl)mercury has been shown to affect the cardiovascular system, leading to changes in blood pressure and heart rate.
実験室実験の利点と制限
Bromo(2-hydroxypropyl)mercury has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other mercury-containing compounds. However, Bromo(2-hydroxypropyl)mercury has several limitations. It is highly toxic and can pose a significant health risk to researchers working with the compound. In addition, its effects on living organisms can be difficult to interpret due to the complex nature of mercury toxicity.
将来の方向性
There are several future directions for research on Bromo(2-hydroxypropyl)mercury. One area of interest is the development of new drugs and materials based on Bromo(2-hydroxypropyl)mercury. Another area of interest is the study of the mechanisms of mercury toxicity and the development of new treatments for mercury poisoning. Finally, there is a need for further research on the environmental impact of mercury-containing compounds such as Bromo(2-hydroxypropyl)mercury.
合成法
Bromo(2-hydroxypropyl)mercury can be synthesized by the reaction of 2-bromo-1-propanol with mercury(II) acetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting Bromo(2-hydroxypropyl)mercury is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol.
科学的研究の応用
Bromo(2-hydroxypropyl)mercury has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to introduce a mercury-containing group into organic molecules. This has been useful in the development of new drugs and materials. Bromo(2-hydroxypropyl)mercury has also been used as a tool for studying the biochemical and physiological effects of mercury on living organisms.
特性
CAS番号 |
18832-83-2 |
|---|---|
製品名 |
Bromo(2-hydroxypropyl)mercury |
分子式 |
C3H7BrHgO |
分子量 |
339.58 g/mol |
IUPAC名 |
bromo(2-hydroxypropyl)mercury |
InChI |
InChI=1S/C3H7O.BrH.Hg/c1-3(2)4;;/h3-4H,1H2,2H3;1H;/q;;+1/p-1 |
InChIキー |
OZLDBWWJHADRAL-UHFFFAOYSA-M |
SMILES |
CC(C[Hg]Br)O |
正規SMILES |
CC(C[Hg]Br)O |
その他のCAS番号 |
18832-83-2 |
同義語 |
1-bromomercuri-2-hydroxypropane 1-bromomercuri-2-hydroxypropane, 197Hg-labeled 1-bromomercuri-2-hydroxypropane, 203Hg-labeled BMHP bromomercurihydroxypropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



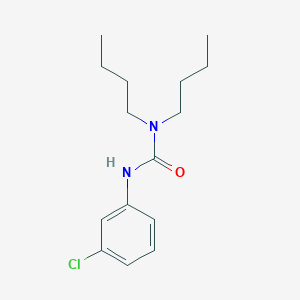
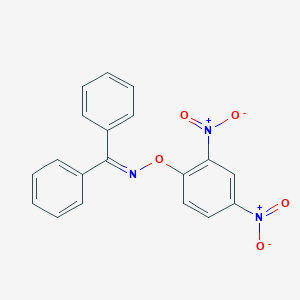
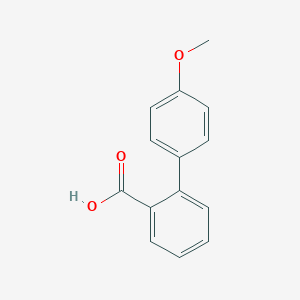
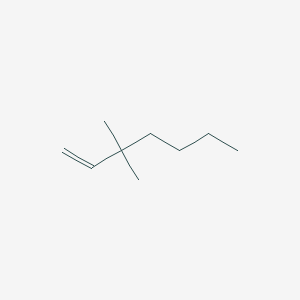
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
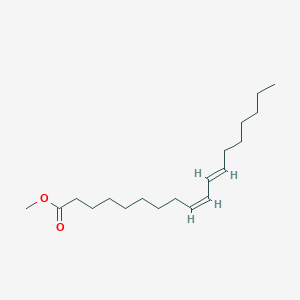
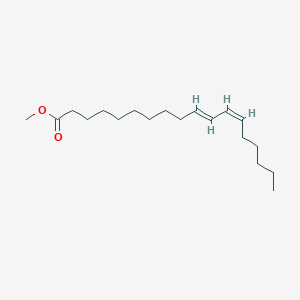
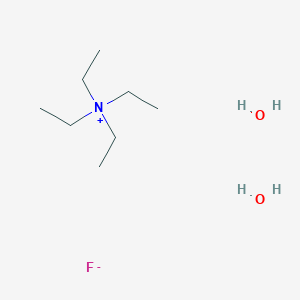
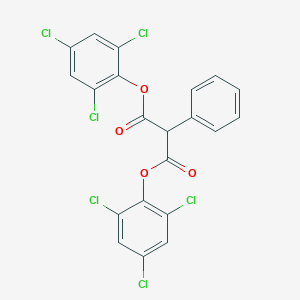
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
